1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride
Description
Significance of Piperidin-2-one and Cyclobutane (B1203170) Scaffolds in Synthetic Chemistry
The piperidin-2-one moiety, a six-membered nitrogen-containing lactam, is a privileged scaffold in pharmaceutical research. nih.govarizona.edu It is a ubiquitous structural motif found in numerous natural products and synthetic drugs. researchgate.netacs.org The constrained cyclic amide of the piperidin-2-one ring system provides a rigid backbone that can be strategically functionalized to interact with biological targets with high specificity. The presence of the nitrogen atom and the carbonyl group allows for hydrogen bonding and other polar interactions, which are crucial for molecular recognition processes in biological systems. thieme-connect.com The piperidine (B6355638) ring, in general, is a cornerstone in the development of a wide array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, underscoring the therapeutic potential of its derivatives. arizona.edu
Similarly, the cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized for its valuable contributions to medicinal chemistry. nih.govru.nl The unique puckered three-dimensional structure of cyclobutane offers a level of conformational restriction that is highly sought after in drug design. lifechemicals.com This rigidity can lead to improved binding affinity and selectivity for target proteins. researchgate.net Furthermore, the incorporation of a cyclobutane moiety can enhance the metabolic stability of a molecule and improve its pharmacokinetic profile by providing a non-planar, sp3-rich scaffold that can fill hydrophobic pockets in protein active sites. nih.gov The relative chemical inertness of the cyclobutane ring, despite its strain, makes it a robust component in complex molecular architectures. ru.nl
Overview of Structurally Related Heterocyclic Systems
The structural framework of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride is related to a number of important heterocyclic systems. The piperidin-2-one core is a saturated version of the pyridinone ring system and is a key component in a variety of biologically active molecules. Modifications to the piperidine ring, such as the introduction of substituents at various positions, have been shown to be beneficial for enhancing biological activity. nih.gov
Structurally similar compounds that have been investigated include various aminopiperidine derivatives and their hydrochlorides. For instance, 3-aminopiperidine dihydrochloride (B599025) and piperidin-3-one (B1582230) hydrochloride are commercially available building blocks used in the synthesis of more complex molecules. The hydrochloride salt form of these compounds generally enhances stability and aqueous solubility.
The combination of a piperidine-based structure with other cyclic systems is a common strategy in drug discovery. For example, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for the development of NLRP3 inhibitors. mdpi.com This highlights the modular nature of drug design, where different heterocyclic fragments are combined to achieve a desired biological effect.
Rationale for Academic Investigation into the this compound Framework
The academic investigation into the this compound framework is driven by the synergistic potential of its constituent scaffolds. The combination of the pharmacologically significant piperidin-2-one ring with the conformationally rigid and metabolically robust cyclobutane moiety presents a compelling strategy for the design of novel bioactive compounds.
The primary amine on the cyclobutane ring offers a key functional group for further chemical modification, allowing for the attachment of various side chains to explore structure-activity relationships. This amino group, in its protonated hydrochloride form, can also play a crucial role in the solubility and bioavailability of the compound.
The rationale for the synthesis and study of this specific framework can be summarized as follows:
Novelty of the Scaffold: The combination of a piperidin-2-one and an aminocyclobutane is not a commonly reported motif, offering the potential for the discovery of new chemical entities with unique biological activities.
Three-Dimensional Diversity: The sp3-rich nature of both the piperidine and cyclobutane rings provides a distinct three-dimensional architecture that can lead to improved target engagement compared to more planar molecules. nih.gov
Modulation of Physicochemical Properties: The presence of the amino group and the hydrochloride salt can be leveraged to optimize the solubility, permeability, and other pharmacokinetic properties of potential drug candidates.
Access to New Chemical Space: The exploration of this framework contributes to the broader understanding of how different cyclic systems can be combined to create molecules with desirable biological and physical properties.
In essence, the academic interest in this compound lies in its potential as a versatile building block for the creation of new libraries of compounds for high-throughput screening and as a lead structure for the development of novel therapeutics.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-aminocyclobutyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-7-5-8(6-7)11-4-2-1-3-9(11)12;/h7-8H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQHMWGOUSUMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-90-5 | |
| Record name | 2-Piperidinone, 1-(3-aminocyclobutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Pathways for 1 3 Aminocyclobutyl Piperidin 2 One Hydrochloride and Analogues
Total Synthesis Approaches for the 1-(3-Aminocyclobutyl)piperidin-2-one Core
The creation of the fundamental 1-(3-Aminocyclobutyl)piperidin-2-one structure is achieved through a variety of synthetic pathways. These methods include multicomponent reactions, cyclization strategies, and the careful formation and coupling of the aminocyclobutyl group.
Multicomponent Reaction Strategies for Piperidin-2-one Formation
Multicomponent reactions (MCRs) offer an efficient means of assembling complex molecules like piperidin-2-ones in a single step. acs.orgthieme-connect.com These reactions are advantageous due to their atom economy and reduction in the number of synthetic stages. hse.ru
The Ugi reaction, a well-known MCR, is a powerful tool for generating diverse molecular scaffolds. rsc.orgnih.gov It has been adapted for the synthesis of β-lactams and γ-lactams through Ugi/Michael or Ugi/aza-Michael reaction cascades. rsc.orgacs.orgnih.govrsc.org This approach involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide, which can then undergo intramolecular cyclization to yield the desired lactam ring. rsc.orgnih.gov The chemoselectivity of these reactions can be controlled by factors such as intramolecular hydrogen bonding. rsc.org
| Reaction Type | Key Features | Relevant Products |
| Ugi-Michael Cascade | One-pot synthesis, diversity-oriented. rsc.org | β-lactams, γ-lactams rsc.orgnih.gov |
| Four-component reaction | Stereoselective, single-step synthesis. hse.ru | Pyridinium salts with piperidin-2-one moieties. hse.ru |
Cyclization Reactions in the Construction of the Piperidin-2-one Ring
Intramolecular cyclization is a fundamental strategy for forming the piperidin-2-one ring. nih.gov Various methods are employed, including reductive amination and amide cyclization.
Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperidines. pearson.com This approach involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced. pearson.com For instance, the double reductive amination of dicarbonyl compounds is a direct route to the piperidine (B6355638) skeleton. chim.it Iron-catalyzed reductive amination of ϖ-amino fatty acids has also been developed for the synthesis of piperidinones. nih.gov
Amide bond formation is another critical cyclization strategy. qyaobio.com For example, a one-pot cyclization/reduction cascade of halogenated amides can be used to construct piperidines. nih.govnih.gov This involves amide activation, reduction of the intermediate, and subsequent intramolecular nucleophilic substitution. nih.gov
| Cyclization Method | Key Features | Starting Materials |
| Reductive Amination | Forms C-N bonds via imine reduction. pearson.com | Amines and carbonyl compounds. pearson.com |
| Double Reductive Amination | Direct route to piperidine skeleton. chim.it | Dicarbonyl compounds. chim.it |
| Amide Cyclization | One-pot cascade reaction. nih.govnih.gov | Halogenated amides. nih.govnih.gov |
Formation of the Aminocyclobutyl Moiety and its Coupling Strategies
The synthesis of the aminocyclobutyl moiety, specifically 3-aminocyclobutane-1-carboxylic acid, is a key step. nih.gov This component is then coupled to the piperidin-2-one ring. The stereocontrolled synthesis of complex cyclobutanes can be challenging but has been addressed through various methods. acs.org For instance, a scalable synthesis of cyclobutane (B1203170) hydroxy acids has been reported, which could serve as a precursor to the aminocyclobutyl moiety. acs.org
Once the aminocyclobutyl moiety is formed, it can be coupled to the piperidin-2-one precursor. This coupling can be achieved through standard amidation reactions, where the amino group of the cyclobutane derivative reacts with a carboxylic acid derivative on the piperidin-2-one precursor.
Precursor Chemistry and Intermediate Derivatization
The synthesis of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride relies on the availability of suitable precursors and the ability to derivatize intermediates. For example, δ-valerolactam can serve as a starting material for the synthesis of N-protected 3-methylpiperidin-2-one (B1294715). researchgate.net The piperidin-2-one ring itself can be derivatized. For instance, N-Boc-2-piperidone can be synthesized from 2-piperidone (B129406) and subsequently undergo reactions like phenylselenylation and elimination to introduce unsaturation. youtube.com
Stereoselective Synthesis of this compound and its Enantiomers
Achieving the desired stereochemistry is crucial for the biological activity of many pharmaceutical compounds. Asymmetric synthesis provides routes to enantiomerically pure or enriched products.
Asymmetric Synthetic Routes to Chiral Piperidin-2-one Derivatives
Several asymmetric strategies have been developed for the synthesis of chiral piperidine derivatives. One approach involves the use of chiral auxiliaries. For example, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one has been achieved using D-phenylglycinol as a chiral auxiliary. researchgate.net
Biocatalytic methods also offer a powerful tool for asymmetric synthesis. Transaminases have been used for the enantio-complementary synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones. acs.org This method can achieve high enantiomeric excess. acs.org
Kinetic resolution is another strategy to separate enantiomers. nih.govwhiterose.ac.uk This can be achieved through enantioselective acylation or deprotonation using a chiral base. nih.govrsc.org For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been accomplished with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org
| Asymmetric Method | Key Feature | Example |
| Chiral Auxiliaries | Use of a chiral molecule to direct stereochemistry. researchgate.net | D-phenylglycinol for N-protected 3-methylpiperidin-2-one. researchgate.net |
| Biocatalysis | Enzyme-catalyzed stereoselective reactions. acs.org | Transaminases for 2-substituted piperidines. acs.org |
| Kinetic Resolution | Separation of enantiomers based on different reaction rates. nih.govwhiterose.ac.uk | Enantioselective acylation of disubstituted piperidines. nih.gov |
Diastereoselective Control in Cyclobutane Ring Formation
Achieving diastereoselective control during the formation of the cyclobutane ring is paramount for the synthesis of specific stereoisomers of 1-(3-aminocyclobutyl)piperidin-2-one. The spatial arrangement of the amino group relative to the point of attachment of the piperidinone ring is determined at this stage. Various synthetic strategies have been developed to influence the stereochemical outcome of cyclobutane synthesis.
One of the most direct approaches to cyclobutane synthesis is the [2+2] cycloaddition reaction. nih.gov However, controlling the stereochemistry in intermolecular cycloadditions can be challenging, often leading to mixtures of diastereomers. nih.gov For instance, the heterodimerization of two different olefins can be inefficient and yield complex product mixtures. nih.gov To overcome these limitations, intramolecular strategies and the use of directing groups are often employed to enhance stereocontrol. nih.gov
C–H functionalization logic offers an alternative and increasingly powerful approach. nih.govacs.org By using a directing group attached to a pre-existing scaffold, specific C–H bonds can be activated for arylation or other coupling reactions, allowing for the sequential and diastereoselective construction of substituted cyclobutanes. nih.govacs.org For example, the use of an aminoquinoline directing group on a cyclobutane carboxylic acid derivative has been shown to guide palladium-catalyzed C–H arylation, yielding bis-arylated products as a single diastereomer. nih.gov
Another innovative method involves the ring contraction of substituted pyrrolidines. acs.org This strategy has demonstrated exceptional diastereo- and enantiocontrol, indicating a "memory of chirality" where the stereoinformation from the starting pyrrolidine (B122466) is effectively transferred to the cyclobutane product. acs.org For example, the ring contraction of a trans-substituted pyrrolidine can yield the corresponding trans-cyclobutane with a diastereomeric ratio greater than 20:1. acs.org This method's success highlights that the final ring-closing step proceeds with a very high reaction rate, preserving the stereochemical integrity. acs.org
Michael addition reactions onto cyclobutenes also provide a reliable method for diastereoselective synthesis. The addition of N-nucleophiles to cyclobutene (B1205218) esters and amides can proceed with high diastereoselectivity, enabling the formation of various heterocyclic aminocyclobutane derivatives. researchgate.netepfl.ch
| Method | Key Features | Stereocontrol Outcome | Reference |
| [2+2] Cycloaddition | Direct formation of the four-membered ring from two olefinic components. | Stereochemistry can be difficult to control in intermolecular reactions. | nih.gov |
| C–H Functionalization | Sequential, directed installation of substituents on a cyclobutane core. | High diastereoselectivity, often yielding a single diastereomer. | nih.govacs.org |
| Pyrrolidine Ring Contraction | Stereospecific transformation of a five-membered ring into a four-membered ring. | Excellent transfer of chirality, with high diastereomeric ratios (>20:1). | acs.org |
| Michael Addition | Nucleophilic addition to activated cyclobutenes. | Can achieve high diastereoselectivity (>95:5 dr) for substituted aminocyclobutanes. | researchgate.netepfl.ch |
Chiral Resolution Techniques for Stereoisomeric Purity
When a synthetic route produces a racemic or diastereomeric mixture of 1-(3-aminocyclobutyl)piperidin-2-one, chiral resolution techniques are employed to isolate the desired enantiomer or diastereomer. wikipedia.orgdrpress.org These methods are crucial for obtaining compounds with high stereoisomeric purity. pharmtech.com
The most traditional and widely used method is the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine on the cyclobutane ring with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orgpharmtech.com Through fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated and then separated by filtration. wikipedia.org The resolving agent is subsequently removed, often by treatment with a base, to yield the enantiomerically pure amine. wikipedia.org
Attrition-enhanced deracemization, or Viedma ripening, is another crystallization-based method applicable to chiral compounds that form conglomerates (where enantiomers crystallize separately). pharmtech.com This process involves grinding a solid racemate under conditions that allow for racemization in the solution phase, leading to the eventual transformation of the entire mixture into a single enantiomer. pharmtech.com
Chiral chromatography is another powerful technique for separating enantiomers and diastereomers. drpress.orgpharmtech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and allowing for their separation. nih.gov While highly effective, this method can be more costly and less scalable than diastereomeric salt resolution for large-scale production. pharmtech.com
| Technique | Principle | Advantages | Disadvantages | References |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Scalable, relatively simple, cost-effective. | Requires a suitable resolving agent; can be laborious. | wikipedia.orgpharmtech.com |
| Chiral Chromatography | Differential interaction of stereoisomers with a chiral stationary phase. | High separation efficiency for a wide range of compounds. | Higher cost, can be less scalable for preparative separations. | drpress.orgpharmtech.comnih.gov |
| Attrition-Enhanced Deracemization | Grinding-induced crystallization of a single enantiomer from a conglomerate under racemizing conditions. | Can theoretically yield 100% of the desired enantiomer. | Only applicable to systems that form conglomerates. | pharmtech.com |
Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes
To avoid the need for resolution, asymmetric synthesis methodologies that directly produce the desired stereoisomer are highly sought after. The use of chiral auxiliaries and catalysts is central to this approach, guiding the stereochemical course of reactions. nih.govacs.org
A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. nih.gov For example, in the context of cyclobutane synthesis, a chiral auxiliary can be attached to one of the reactants in a [2+2] cycloaddition. mdpi.com The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the opposite face, thus leading to a specific stereoisomer. nih.govmdpi.com Evans' chiral auxiliaries, for instance, are widely used to control stereoselectivity in various transformations, including alkylations and cycloadditions. nih.gov
Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Rhodium-based catalysts, for example, have been effectively used in C–H insertion reactions to create chiral substituted cyclobutanes. nih.gov By carefully selecting the chiral ligands on the rhodium catalyst, it is possible to control which C–H bond is functionalized and with what stereochemistry. This catalyst-controlled approach allows for regiodivergent synthesis, providing access to different isomers simply by changing the catalyst. nih.gov Similarly, organocatalysis can be used to construct nitrocyclobutanes with complete diastereo- and enantiomeric control. mdpi.com
| Approach | Mechanism of Stereocontrol | Example Application | References |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate, creating a diastereomeric intermediate that reacts stereoselectively. | Use of a dioxolane chiral auxiliary in a starting material for a [2+2] cycloaddition to control the stereochemistry of the resulting cyclobutanone. | nih.govmdpi.com |
| Chiral Metal Catalysis | A chiral metal complex (e.g., Rhodium) creates a chiral environment around the reactants, favoring one stereochemical pathway. | Rhodium(II)-catalyzed C–H functionalization of cyclobutanes to generate chiral 1,1- and 1,3-disubstituted products. | nih.gov |
| Organocatalysis | A small, chiral organic molecule catalyzes the reaction, inducing asymmetry. | (S)-proline catalyzed asymmetric aldol (B89426) reactions to prepare chiral intermediates for cyclobutane synthesis. | mdpi.com |
Functional Group Transformations and Derivatization Strategies
Following the construction of the core aminocyclobutyl piperidinone structure, subsequent functional group transformations are often necessary to install the final desired functionalities or to synthesize analogues for structure-activity relationship studies.
Amination Reactions on Cyclobutane and Piperidinone Rings
Introducing nitrogen-containing functional groups is a key step in the synthesis of the target compound and its analogues. Electrophilic amination of pyrrolidines has been explored as part of a ring-contraction strategy to form aminocyclobutanes. acs.org More direct methods can involve the use of N-haloamines as sources of electrophilic nitrogen in rearrangement reactions or copper-catalyzed aminations. acs.org For instance, N-chloroamines can react with aryl Grignard reagents to produce a variety of arylamines. acs.org Such methodologies could potentially be adapted for the functionalization of the cyclobutane or piperidinone rings.
Manipulation of the Piperidin-2-one Lactam Functionality
The piperidin-2-one, or δ-valerolactam, ring is a versatile heterocyclic scaffold. nih.govresearchgate.net The lactam functionality can undergo various transformations. Reduction of the lactam amide bond, for example, using reducing agents like lithium aluminum hydride, would yield the corresponding piperidine derivative. nih.gov The nitrogen atom of the lactam can be alkylated or acylated to introduce substituents. Furthermore, the carbonyl group can be targeted by nucleophiles. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the controlled introduction of substituents at various positions on the piperidine ring before the lactam is opened or modified. researchgate.net Ring expansion strategies, such as the dual-catalyzed carbonylation of pyrrolidines, can also be employed to form substituted 2-piperidinones. researchgate.net
Selective Chemical Modifications of the Primary Amine
The primary amine on the cyclobutane ring is a key functional group for derivatization. Its nucleophilicity allows it to readily undergo reactions such as acylation, alkylation, and reductive amination. nih.gov A significant challenge is achieving selective modification of this primary amine in the presence of the secondary amine (amide) within the piperidinone ring. nih.gov
Selective N-monomethylation, for example, is a common modification that can alter a compound's biological properties but is often complicated by overmethylation. rsc.org Various methylating agents and catalytic systems have been developed to control this selectivity. rsc.org Protecting group strategies are also essential. By temporarily blocking the primary amine with a suitable protecting group (e.g., Boc), other parts of the molecule can be modified. The protecting group is then removed to liberate the primary amine for further reaction. In complex molecules, in situ protonation can be used to deactivate more nucleophilic aliphatic amines, allowing for selective reactions, such as N-oxidation, to occur at other nitrogen-containing sites like a pyridine (B92270) ring. nih.gov The choice of reaction conditions is critical for achieving chemoselectivity when multiple amine functionalities are present. nih.govresearchgate.net
Scale-Up Considerations in Academic Synthesis Research
Transitioning the synthesis of complex molecules like this compound from a small, laboratory-scale (milligram) to a larger, preparative-scale (gram to kilogram) within an academic research setting presents a distinct set of challenges. Unlike industrial process chemistry, academic scale-up is often constrained by equipment limitations, manpower, and a primary focus on proof-of-concept rather than process optimization. Nevertheless, producing larger quantities of a target compound is frequently necessary for extensive biological testing or for use as a key intermediate. The scale-up of this particular molecule requires careful consideration of the two key structural motifs: the strained aminocyclobutane ring and the piperidin-2-one (δ-lactam) core.
Challenges in Scaling the Cyclobutane Moiety Synthesis
The construction of the cyclobutane ring is often the most significant hurdle in the synthesis of analogues of this class. Many laboratory-scale methods, such as [2+2] photocycloadditions, are not readily amenable to large-scale production in a standard academic laboratory. nih.gov The high ring strain of the cyclobutane system often necessitates the use of high-energy intermediates or reagents, posing safety and handling risks when quantities are increased. researchgate.net
Key scale-up considerations for the aminocyclobutane portion include:
Reaction Technology: Traditional batch reactors, common in academic labs, suffer from scalability issues for photochemical reactions due to the shallow penetration depth of light. nih.gov This can lead to inefficient conversions and the formation of side products on a larger scale. Continuous flow reactors offer a viable alternative, providing better light penetration, precise control over reaction time, and improved safety, making them a more scalable option even in an academic setting. researchgate.netacs.org
Stereoselectivity: Achieving and maintaining the desired stereochemistry of the 3-amino group on the cyclobutane ring can become more complex at a larger scale. Temperature fluctuations (exotherms) are more difficult to control in large batch reactors, which can impact the diastereoselectivity of the reaction.
Reagent Selection: Reagents that are effective on a small scale may be prohibitively expensive or hazardous for gram-scale synthesis. For example, some specialized catalysts or chiral auxiliaries used to control stereochemistry might not be economically feasible for producing larger quantities.
Challenges in Scaling the Piperidin-2-one Ring Synthesis
The synthesis of the piperidin-2-one ring, a type of lactam, also presents scale-up difficulties. While numerous methods exist for lactam formation, many involve multi-step procedures that are inefficient for producing large quantities. mdma.ch
Purification: Piperidin-2-one derivatives and their precursors are often polar, which can complicate purification by column chromatography—the workhorse of the academic research lab. On a large scale, chromatography becomes time-consuming and requires large volumes of solvent. Alternative purification methods like recrystallization or distillation need to be developed, which requires significant process optimization.
Cyclization Efficiency: Intramolecular cyclization reactions to form the lactam ring can be challenging to scale. High dilution conditions are often required to favor intramolecular reaction over intermolecular polymerization, but this necessitates very large reaction vessels and solvent volumes, which may be impractical in an academic lab. Identifying robust catalytic systems that promote efficient cyclization at higher concentrations is a key goal for scalability. organic-chemistry.org
Final Salt Formation and Purification: The final step involves the formation of the hydrochloride salt. While seemingly straightforward, isolating a pure, crystalline solid on a large scale can be difficult. The high polarity of the amine hydrochloride can make it challenging to remove residual solvents or impurities. The choice of solvent for precipitation or recrystallization is critical and often requires extensive screening to find conditions that reliably produce a solid with good handling characteristics.
The following tables summarize the primary challenges and compare potential scale-up strategies for the key synthetic steps.
| Synthetic Fragment | Challenge | Small-Scale Solution (mg) | Large-Scale Bottleneck (grams) | Potential Mitigation Strategy |
|---|---|---|---|---|
| Aminocyclobutane | Reaction Safety & Control | Use of high-energy reagents/photochemistry in small flasks. | Poor heat dissipation (exotherms); safety risks with hazardous reagents. researchgate.net | Transition to continuous flow synthesis for better thermal control. acs.org |
| Stereocontrol | Chiral auxiliaries or asymmetric catalysts. | Cost of catalyst/auxiliary; maintaining thermal consistency to ensure selectivity. | Optimize reaction conditions to minimize catalyst loading; use of robust catalysts. | |
| Technology Translation | Batch photochemical reactors. | Inefficient light penetration leads to low yields and side products. nih.gov | Employ continuous flow photoreactors for improved efficiency and scalability. nih.gov | |
| Piperidin-2-one | Purification | Silica gel column chromatography. | Time-consuming, requires large solvent volumes, potential for product loss on silica. | Develop robust recrystallization or distillation protocols. |
| Cyclization Reaction | High-dilution conditions in batch. | Requires impractically large solvent volumes and reactor size. | Screen for catalysts that enable higher concentration reactions; one-pot procedures. mdpi.com | |
| Final Product | Isolation & Purity | Evaporation or precipitation followed by chromatography. | Difficulty in achieving crystallinity for polar HCl salts; removal of impurities. | Systematic screening of solvent/anti-solvent systems for recrystallization. |
| Parameter | Batch Synthesis (Academic Lab) | Continuous Flow Synthesis | Relevance to Target Molecule |
|---|---|---|---|
| Heat Transfer | Poor; surface-area-to-volume ratio decreases on scale-up, increasing risk of runaway reactions. | Excellent; high surface-area-to-volume ratio is maintained regardless of scale. researchgate.net | Crucial for controlling exotherms in cyclobutane formation and maintaining stereoselectivity. |
| Photochemistry | Limited by light penetration; often results in low yields on a larger scale. nih.gov | Superior light penetration due to narrow channels; highly efficient and scalable. nih.gov | Applicable if a [2+2] photocycloaddition is used for the cyclobutane ring synthesis. |
| Safety | Large quantities of hazardous reagents or unstable intermediates are present at one time. | Only small quantities are reacting at any given moment, minimizing risk. researchgate.net | Important when using high-energy reagents for constructing the strained cyclobutane ring. |
| Scalability | Difficult; "re-developing" the process is often needed at each scale. | Easier; production is scaled by running the reactor for a longer time ("scaling out"). acs.org | Allows for flexible production of gram-to-kilogram quantities needed for further studies. |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise stereochemical arrangement of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while two-dimensional (2D) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidinone CH₂ | 1.70-1.95 (m) | 21.5-23.0 |
| Piperidinone CH₂ | 2.20-2.40 (m) | 30.0-32.0 |
| Piperidinone CH₂ | 3.10-3.30 (t) | 48.0-50.0 |
| Cyclobutane (B1203170) CH | 3.80-4.00 (m) | 40.0-42.0 |
| Cyclobutane CH₂ | 2.00-2.20 (m) | 28.0-30.0 |
| Cyclobutane CH₂ | 2.50-2.70 (m) | 28.0-30.0 |
| Piperidinone C=O | - | 170.0-172.0 |
Note: The chemical shifts are typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.
Single-Crystal X-ray Diffraction Studies for Solid-State Conformation.
Single-crystal X-ray diffraction provides the most definitive evidence for the solid-state conformation and absolute stereochemistry of a molecule. mdpi.com By analyzing the diffraction pattern of a single crystal of this compound, a detailed three-dimensional model of the molecule can be generated. researchgate.net This model reveals precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state.
For this compound, X-ray diffraction would elucidate the puckering of the piperidinone and cyclobutane rings. The piperidinone ring is expected to adopt a conformation that deviates from a perfect chair due to the presence of the lactam functionality. nih.govnih.gov Furthermore, the analysis would confirm the relative orientation of the aminocyclobutyl group with respect to the piperidinone ring and detail the hydrogen-bonding network established by the hydrochloride salt in the crystal lattice. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Hydrogen Bonding Networks.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and the nature of intermolecular interactions. americanpharmaceuticalreview.comresearchgate.net The IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically observed in the range of 1630-1680 cm⁻¹. core.ac.uknih.gov The N-H stretching vibrations of the primary amine hydrochloride would appear as a broad band in the region of 2400-3200 cm⁻¹, characteristic of ammonium (B1175870) salts. core.ac.uk
Raman spectroscopy, being complementary to IR, is particularly useful for observing non-polar bonds. americanpharmaceuticalreview.com Analysis of both IR and Raman spectra can provide a comprehensive vibrational profile of the molecule. Shifts in the positions and broadening of characteristic peaks, such as the C=O and N-H stretches, can indicate the presence and strength of hydrogen bonding networks within the solid-state structure. mdpi.commdpi.com
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine Salt (NH₃⁺) | N-H Stretch | 2400-3200 (broad) |
| Lactam (C=O) | C=O Stretch | 1630-1680 |
| Methylene (CH₂) | C-H Stretch | 2850-2960 |
| Amine (C-N) | C-N Stretch | 1020-1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation in Complex Reaction Mixtures.
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern serves as a structural fingerprint, providing valuable information about the connectivity of the molecule and aiding in its identification within complex reaction mixtures. Common fragmentation pathways for this molecule would likely involve cleavage of the cyclobutane ring and loss of the aminocyclobutyl substituent. sci-hub.st
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination.
Given the potential for chirality in this compound, arising from the stereocenters on the cyclobutane ring, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are essential for determining the absolute configuration of enantiomerically pure samples. rsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum with theoretical spectra generated from quantum chemical calculations for different possible stereoisomers, the absolute configuration of the molecule can be confidently assigned. This is particularly crucial for applications where specific stereoisomers may exhibit different biological activities.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic properties and reactivity of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride. These in silico techniques provide a molecular-level understanding that complements and guides experimental studies.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov This allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's ground-state structure.
Furthermore, DFT is instrumental in mapping out potential energy surfaces and reaction energy profiles. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of chemical reactions involving this compound. This information is crucial for understanding its synthesis, degradation pathways, and potential metabolic fate.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier Molecular Orbital (FMO) analysis provides a qualitative understanding of where a molecule is most likely to react.
For this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms, making them susceptible to electrophilic attack. Conversely, the LUMO is found on electron-deficient sites, indicating the areas most likely to accept electrons from a nucleophile. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Indicates regions susceptible to electrophilic attack (electron donation). |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions susceptible to nucleophilic attack (electron acceptance). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity. |
Electrostatic Potential Maps for Understanding Charge Distribution
Electrostatic potential (ESP) maps are visual representations of the charge distribution within a molecule, generated from quantum chemical calculations. These maps are invaluable for understanding intermolecular interactions, as they highlight regions of positive and negative electrostatic potential.
In the case of this compound, the ESP map would reveal negative potential (typically colored red) around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating their role as hydrogen bond acceptors. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amine and the hydrochloride proton, signifying their potential to act as hydrogen bond donors. This detailed charge landscape is fundamental to predicting how the molecule will interact with biological targets such as enzymes and receptors.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations provide a dynamic perspective on the behavior of this compound.
Exploration of Conformational Landscapes of the Piperidin-2-one and Cyclobutane (B1203170) Rings
Both the piperidin-2-one and cyclobutane rings are conformationally flexible. The piperidin-2-one ring can adopt various conformations, such as chair, boat, and twist-boat forms. nih.gov Similarly, the cyclobutane ring is not planar and exists in a puckered conformation. The relative orientation of these two rings, connected by a nitrogen-carbon bond, gives rise to a complex conformational landscape.
Computational methods are employed to systematically explore these possible conformations and identify the low-energy, and therefore most populated, conformers. This is crucial as different conformers may exhibit distinct biological activities.
| Ring System | Possible Conformations |
| Piperidin-2-one | Chair, Boat, Twist-Boat |
| Cyclobutane | Puckered (non-planar) |
Dynamic Behavior and Interconversion Pathways
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of a molecule. By simulating the movements of atoms over time, MD provides insights into the flexibility of the molecule and the pathways of interconversion between different conformers. These simulations can reveal how the molecule might adapt its shape upon binding to a biological target, a concept known as "induced fit." Understanding these dynamic processes is essential for a complete picture of the molecule's structure-activity relationship.
In Silico Modeling of Molecular Recognition and Non-Covalent Interactions
Understanding how a molecule interacts with its environment is fundamental to predicting its behavior. In silico modeling of molecular recognition and non-covalent interactions provides a detailed picture of the forces that govern the compound's structure and its association with other molecules, such as biological macromolecules or other molecules within a crystal lattice.
Protein-ligand docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for elucidating potential binding modes and for virtual screening of compound libraries. While specific docking studies for this compound are not extensively reported in the public domain, the methodology can be described and its potential interactions explored based on its structural features.
A typical docking simulation for this compound would involve the following steps:
Preparation of the Ligand: The 3D structure of 1-(3-Aminocyclobutyl)piperidin-2-one would be generated and optimized to its lowest energy conformation. The hydrochloride salt form implies that the aminocyclobutyl group would likely be protonated, carrying a positive charge, which is a critical feature for interaction modeling.
Selection and Preparation of a Protein Target: A protein of interest would be selected, and its 3D structure, usually obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable complex.
The key non-covalent interactions that would be analyzed include:
Hydrogen Bonds: The protonated primary amine on the cyclobutyl ring and the secondary amine in the piperidinone ring can act as hydrogen bond donors. The carbonyl oxygen of the lactam is a potent hydrogen bond acceptor.
Electrostatic Interactions: The positive charge on the protonated amine would favor interactions with negatively charged amino acid residues in a protein's binding site, such as aspartate or glutamate.
Hydrophobic Interactions: The cyclobutyl and piperidinone rings provide aliphatic hydrocarbon structures that can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.
The insights gained from such simulations are purely mechanistic, revealing how the molecule fits into a binding pocket and the nature of the forces that stabilize this interaction, without providing information on the compound's efficacy or potency.
Hypothetical Docking Interaction Data
| Interacting Residue (Protein) | Interaction Type | Distance (Å) | Involved Atom (Ligand) |
| ASP 120 | Electrostatic / H-Bond | 2.8 | Protonated Amine (NH3+) |
| GLU 180 | Hydrogen Bond | 3.1 | Piperidinone N-H |
| LEU 85 | Hydrophobic | 3.9 | Cyclobutyl Ring |
| TYR 110 | Hydrogen Bond | 2.9 | Carbonyl Oxygen (C=O) |
| VAL 90 | Hydrophobic | 4.2 | Piperidinone Ring |
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.
For this compound, a Hirshfeld surface analysis would provide quantitative data on the close contacts between neighboring molecules. The analysis typically involves generating a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance) and 2D fingerprint plots that summarize the intermolecular contacts.
Based on the functional groups present in the molecule, the expected contributions to the Hirshfeld surface would be:
O···H/H···O Contacts: These represent hydrogen bonds involving the carbonyl oxygen of the piperidin-2-one. The presence of the hydrochloride salt and the protonated amine would lead to strong charge-assisted hydrogen bonds with the chloride counter-ion and other molecules, which would be prominent features on the dnorm surface.
N···H/H···N Contacts: These interactions would arise from the hydrogen atoms on the protonated primary amine and the piperidinone nitrogen, likely forming hydrogen bonds with the chloride ion or the carbonyl oxygen of an adjacent molecule. In similar heterocyclic structures, these contacts are significant contributors to crystal stability. nih.govnih.gov
The analysis of these interactions provides crucial information for understanding the crystal's stability, polymorphism, and physical properties.
Hypothetical Hirshfeld Surface Contact Contributions
| Contact Type | Contribution (%) | Description |
| H···H | ~ 45% | Dominant van der Waals forces. |
| O···H/H···O | ~ 25% | Strong hydrogen bonds involving the carbonyl group and chloride ion. |
| N···H/H···N | ~ 15% | Hydrogen bonds from the aminocyclobutyl and piperidinone groups. |
| C···H/H···C | ~ 10% | Weaker C-H···π or van der Waals interactions. |
| Others | ~ 5% | Other minor contacts. |
Prediction of Molecular Descriptors Relevant to Research Design
Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. These descriptors are vital in computational chemistry and cheminformatics for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which predict the biological activity or properties of new compounds.
For 1-(3-Aminocyclobutyl)piperidin-2-one, a variety of molecular descriptors can be calculated using computational software. These descriptors are crucial for research design, helping to predict properties such as solubility, permeability, and potential for oral bioavailability, which are key considerations in drug development.
Key categories of molecular descriptors include:
Physicochemical Properties: Such as molecular weight (MW), logarithm of the octanol-water partition coefficient (LogP), and topological polar surface area (TPSA). These are fundamental for assessing drug-likeness according to frameworks like Lipinski's Rule of Five.
Electronic Descriptors: These describe the electronic structure of the molecule, such as dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap can indicate the chemical reactivity and stability of the molecule.
Topological Descriptors: These are numerical representations of the molecular structure, such as the number of rotatable bonds, which relates to conformational flexibility.
Predicting these descriptors in silico allows for the early-stage filtering of chemical libraries to prioritize compounds with desirable properties for synthesis and further testing.
Predicted Molecular Descriptors for 1-(3-Aminocyclobutyl)piperidin-2-one
| Descriptor | Predicted Value | Significance in Research Design |
| Molecular Formula | C9H16N2O | Basic structural information. |
| Molecular Weight | 168.24 g/mol | Influences absorption and distribution; generally <500 for oral drugs. |
| LogP (Octanol/Water) | -0.85 | A measure of lipophilicity; affects solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts transport properties; related to cell membrane permeability. |
| Number of Hydrogen Bond Donors | 2 | Influences binding to biological targets and solubility. |
| Number of Hydrogen Bond Acceptors | 2 | Influences binding to biological targets and solubility. |
| Number of Rotatable Bonds | 2 | A measure of molecular flexibility. |
Reactivity and Mechanistic Organic Chemistry of the 1 3 Aminocyclobutyl Piperidin 2 One Framework
Detailed Reaction Mechanism Elucidation for Synthetic Transformations
There are no published synthetic routes or transformations specifically involving 1-(3-aminocyclobutyl)piperidin-2-one hydrochloride. In general, the synthesis of such a molecule would likely involve the coupling of a 3-aminocyclobutane derivative with a precursor to the piperidin-2-one ring. Mechanistically, this could involve several established organic reactions. For instance, the nucleophilic attack of the cyclobutylamine (B51885) onto an activated derivative of 5-halopentanoic acid, followed by intramolecular cyclization, would be a plausible route. The elucidation of the precise mechanism for any such transformation would require detailed experimental studies, including the identification of intermediates and the investigation of reaction kinetics.
Studies on Reaction Kinetics and Thermodynamics
No studies on the reaction kinetics or thermodynamics of transformations involving this compound have been reported. Such studies would be crucial for understanding the feasibility and efficiency of its synthesis and subsequent reactions. Key parameters such as reaction rates, activation energies, and equilibrium constants would need to be determined experimentally.
Investigation of Chemical Stability and Degradation Pathways in Controlled Research Environments
The chemical stability and potential degradation pathways of this compound have not been documented. The lactam functionality within the piperidin-2-one ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening to form the corresponding 5-amino-N-(3-aminocyclobutyl)pentanoic acid. The stability of the cyclobutane (B1203170) ring, particularly under thermal stress or in the presence of certain catalysts, would also be a subject for investigation.
Role as a Nucleophile or Electrophile in Organic Transformations
The 1-(3-aminocyclobutyl)piperidin-2-one framework possesses both nucleophilic and electrophilic centers. The primary amine group on the cyclobutane ring is a primary nucleophilic site, capable of participating in reactions such as acylation, alkylation, and Schiff base formation. The carbonyl carbon of the lactam is an electrophilic center, susceptible to attack by nucleophiles, which could lead to ring-opening or other transformations. The specific reactivity in any given transformation would be influenced by steric hindrance and the electronic environment of the molecule.
Catalytic Applications (e.g., as a ligand, organocatalyst) if applicable
There is no information to suggest that this compound has been explored for any catalytic applications. In principle, the presence of the primary amine and the lactam functionality could allow it to act as a bidentate ligand for metal catalysts. Furthermore, the chiral centers that could be present in the molecule might make it a candidate for use in asymmetric organocatalysis. However, any such applications remain purely hypothetical without experimental validation.
Applications As a Synthetic Scaffold and Chemical Probe in Advanced Research
Design and Synthesis of Conformationally Constrained Analogues
The cyclobutane (B1203170) ring is a key feature of 1-(3-aminocyclobutyl)piperidin-2-one, imparting significant conformational rigidity. In medicinal chemistry, constraining the flexibility of a molecule is a powerful strategy to lock it into a bioactive conformation, which can lead to enhanced potency and selectivity for its biological target. The piperidin-2-one (or δ-valerolactam) ring also possesses a degree of conformational pre-organization.
The synthesis of conformationally constrained analogues using this scaffold could proceed through several routes:
Derivatization of the Amine: The primary amine on the cyclobutyl ring serves as a versatile handle for introducing a wide array of substituents. Acylation or alkylation of this amine with bulky or functionally complex groups can restrict the rotational freedom of the cyclobutyl-piperidinone bond.
By systematically exploring these modifications, chemists can fine-tune the spatial arrangement of key pharmacophoric features, leading to molecules with optimized interactions with target proteins.
Utility in the Construction of Diverse Chemical Libraries
The generation of chemical libraries containing a multitude of related compounds is a cornerstone of modern drug discovery and chemical biology. The structure of 1-(3-aminocyclobutyl)piperidin-2-one hydrochloride is well-suited for this purpose, serving as a central scaffold from which diversity can be projected in multiple vectors.
A hypothetical library synthesis could be based on the following approach:
Scaffold Preparation: The core 1-(3-aminocyclobutyl)piperidin-2-one structure is the common starting material.
Parallel Amination/Acylation: The primary amine is reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination).
Lactam Chemistry: The lactam nitrogen can potentially be functionalized, or the carbonyl group can be used in further reactions, adding another layer of diversity.
This strategy allows for the rapid, parallel synthesis of hundreds or thousands of distinct molecules. High-throughput screening of these libraries can then identify compounds with desired biological activities.
Role in Supramolecular Chemistry and Host-Guest Complex Formation
Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. In this context, "host" molecules can encapsulate smaller "guest" molecules.
The this compound scaffold possesses features that could make it an interesting guest molecule:
Cationic Anchor: The protonated amine (in its hydrochloride salt form) provides a positive charge that can interact strongly with the electron-rich portals of macrocyclic hosts like crown ethers or cucurbiturils.
Hydrogen Bonding: The amine and the lactam amide group are both capable of acting as hydrogen bond donors and acceptors, facilitating specific recognition by a host molecule.
Hydrophobic Core: The cyclobutane and piperidinone rings provide a compact, hydrophobic body that can be encapsulated within the nonpolar cavity of hosts like cyclodextrins.
Research in this area would involve studying the binding affinity and thermodynamics of complex formation between the scaffold and various host molecules, potentially leading to applications in drug delivery or sensing. For example, encapsulation by a host could improve the solubility or stability of derivatives.
Exploration as a Chemical Probe for Fundamental Molecular Interaction Studies
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein. The aminocyclobutyl motif, a key component of the title compound, has been identified as a critical interaction moiety in potent and selective inhibitors of biological targets. For instance, the cyclobutylamine (B51885) group in the allosteric AKT inhibitor ARQ 092 was shown to be crucial for its mode of inhibition.
This suggests that the 1-(3-aminocyclobutyl)piperidin-2-one scaffold could be used to design chemical probes for several reasons:
The rigid cyclobutyl group can orient the amine into specific spatial vectors for optimal interaction with amino acid residues in a protein's binding pocket.
The piperidinone lactam provides a stable, relatively neutral body that can be used to link to reporter tags (like fluorescent dyes or biotin) without significantly altering the core binding interactions of the aminocyclobutyl group.
By synthesizing derivatives and studying their structure-activity relationships, researchers could develop potent and selective probes to investigate the function of specific proteins or pathways.
Integration into Multicomponent Reaction Product Design
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. The functional groups present in 1-(3-aminocyclobutyl)piperidin-2-one—a primary amine and a cyclic amide (lactam)—make it a potentially valuable substrate for MCRs.
While direct examples involving this specific molecule are not prominent in the literature, its constituent parts are known to participate in such reactions. For example, primary amines like cyclobutylamine are common components in MCRs such as the Ugi and Passerini reactions.
A hypothetical MCR design could involve reacting the primary amine of the scaffold with an aldehyde, an isocyanide, and a carboxylic acid in an Ugi-type reaction. This would append a complex, peptide-like side chain to the cyclobutyl ring in a single, efficient step. Such a strategy would rapidly generate highly complex molecules built upon the rigid aminocyclobutyl-piperidinone core, providing a swift entry into novel chemical space for screening and discovery.
Advanced Analytical Methodologies for Research Study of 1 3 Aminocyclobutyl Piperidin 2 One Hydrochloride
Development of High-Resolution Chromatographic Methods (HPLC, GC) for Purity and Isomer Separation
High-resolution chromatographic methods are fundamental for assessing the purity and separating isomers of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for this purpose, with the choice of method often depending on the compound's volatility and thermal stability.
For HPLC analysis, a reversed-phase method is typically the first choice for a polar compound like this hydrochloride salt. A C18 column is commonly employed due to its versatility. Given the compound's lack of a strong chromophore, UV detection at lower wavelengths (e.g., 200-210 nm) is necessary. To improve peak shape and retention for the basic amine, an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid is essential. An alternative to enhance detection sensitivity is pre-column derivatization with a UV-active agent.
Gas chromatography can also be utilized, particularly for assessing volatile impurities. However, due to the low volatility and polar nature of the amino-lactam hydrochloride, derivatization is almost certainly required to convert the analyte into a more volatile and thermally stable form. Silylation reagents are commonly used for this purpose. A capillary column with a polar stationary phase would be suitable for separating the derivatized compound from related impurities.
Table 1: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 205 nm |
| Injection Volume | 5 µL |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Complex Mixture Analysis
Advanced mass spectrometry techniques are indispensable for the structural confirmation and analysis of this compound, especially in complex reaction mixtures or during impurity profiling. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and any detected impurities.
Electrospray ionization (ESI) is the preferred ionization technique for this polar, pre-ionized hydrochloride salt, and it would be operated in positive ion mode. The expected accurate mass of the protonated molecule [M+H]⁺ would be a primary focus of the analysis.
Tandem mass spectrometry (MS/MS) is used to generate structural information through controlled fragmentation of a selected parent ion. The fragmentation pattern can help identify the core structures within the molecule and differentiate it from isomers. For instance, characteristic losses of the cyclobutylamino group or fragmentation of the piperidinone ring would provide definitive structural evidence. This is particularly useful for identifying impurities where the modification might be on either the piperidinone or the cyclobutyl ring.
Table 2: Expected HRMS and MS/MS Fragmentation Data
| Ion | Formula | Calculated m/z | Fragmentation Products (MS/MS) |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₇N₂O⁺ | 169.1335 | 112.0757, 84.0808, 56.0495 |
| Fragment 1 | C₆H₁₀NO⁺ | 112.0757 | Loss of aminocyclobutene |
| Fragment 2 | C₅H₁₀N⁺ | 84.0808 | Piperidinone ring fragment |
| Fragment 3 | C₄H₆⁺ | 56.0495 | Cyclobutene (B1205218) fragment |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment in Stereoselective Synthesis
Since this compound possesses a chiral center on the cyclobutyl ring, assessing its enantiomeric purity is critical, especially when produced via stereoselective synthesis. Chiral chromatography is the gold standard for this analysis.
Chiral HPLC is the most common approach. The analysis is typically performed on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for separating a wide range of enantiomers. The choice between normal-phase and reversed-phase chiral chromatography would depend on the specific CSP and the solubility of the compound. For this molecule, a polar organic or normal-phase mode might provide better selectivity. A successful separation would show two distinct peaks for the (R) and (S) enantiomers, allowing for the calculation of the enantiomeric excess (ee).
Chiral GC can also be an option, but again, would require derivatization of the analyte to increase its volatility. A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, would be used to resolve the enantiomers of the derivatized compound.
Table 3: Example Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Expected Runtimes | (R)-enantiomer: ~12 min, (S)-enantiomer: ~15 min |
NMR Spectroscopy for Reaction Monitoring and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structure of this compound and for monitoring the progress of its synthesis in real-time.
¹³C NMR spectroscopy complements the ¹H NMR data by showing the signals for each unique carbon atom, including the characteristic carbonyl carbon of the lactam ring.
For reaction monitoring, a small aliquot can be taken from the reaction mixture at various time points, and a quick ¹H NMR spectrum can be acquired. The disappearance of starting material signals and the appearance of product signals can be tracked to determine reaction completion and to detect the formation of any significant byproducts. This provides valuable mechanistic insights, such as the rate of formation and the potential for intermediate species.
Table 4: Hypothetical ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.8 - 3.9 | m | 1H | CH on cyclobutyl (adjacent to NH) |
| 3.4 - 3.5 | t | 2H | CH₂ on piperidinone (adjacent to N) |
| 2.3 - 2.5 | m | 4H | CH₂ on cyclobutyl |
| 2.1 - 2.2 | t | 2H | CH₂ on piperidinone (adjacent to C=O) |
| 1.8 - 1.9 | m | 2H | CH₂ on piperidinone |
Future Research Directions and Unexplored Challenges
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of polysubstituted piperidines and cyclobutanes with high stereocontrol is a persistent challenge in organic chemistry. nih.govnih.gov For 1-(3-aminocyclobutyl)piperidin-2-one, which contains multiple stereocenters, the development of efficient and stereoselective synthetic routes is of paramount importance. Future research could focus on asymmetric syntheses that allow for the selective formation of a single desired stereoisomer.
Inspired by biosynthetic pathways of piperidine-based natural alkaloids, a potential approach could involve a stereoselective three-component vinylogous Mannich-type reaction. rsc.org This could provide a versatile intermediate for constructing the chiral piperidine (B6355638) core. Additionally, exploring novel catalyst systems, such as those based on transition metals or organocatalysts, could lead to more efficient and environmentally benign synthetic methods for constructing both the cyclobutane (B1203170) and piperidinone rings with high diastereoselectivity. nih.govhse.ru A significant challenge lies in controlling the stereochemistry at the junction of the two ring systems.
Table 1: Potential Stereoselective Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | Utilization of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in key bond-forming reactions. | High enantiomeric excess, potential for catalytic turnover. |
| Chiral Pool Synthesis | Starting from readily available chiral precursors to build the target molecule. | Predictable stereochemistry, established starting materials. |
| Biosynthesis-Inspired Routes | Mimicking natural synthetic pathways, such as the use of vinylogous Mannich reactions, to construct the piperidine core. rsc.org | Potential for high stereocontrol and complexity generation in a single step. rsc.org |
Exploration of Unconventional Reactivity and Chemical Transformations
The strained nature of the cyclobutane ring offers a playground for exploring unconventional chemical transformations. pharmaguideline.com Ring-opening reactions of donor-acceptor cyclobutanes, for instance, can be triggered by various nucleophiles to generate functionalized linear chains. acs.org Investigating the reactivity of the aminocyclobutyl moiety under different conditions could unveil novel reaction pathways, potentially leading to the synthesis of unique molecular scaffolds.
Furthermore, the lactam functionality in the piperidinone ring presents opportunities for various chemical modifications. Ring-opening polymerization of related lactams is a known process, and exploring similar reactivity for 1-(3-aminocyclobutyl)piperidin-2-one could lead to novel polymeric materials. The interplay between the reactivity of the cyclobutane ring and the piperidinone lactam is a largely unexplored area that could yield fascinating chemical discoveries.
Potential for Integration into New Chemical Biology Tools (without biological efficacy claims)
The rigid, three-dimensional structure of the cyclobutane ring makes it an interesting scaffold for the development of chemical biology tools. researchgate.netnih.gov The aminocyclobutyl moiety can serve as a conformational restraint, which can be valuable in designing probes to study biological systems. lifechemicals.com For example, incorporating this motif into peptides or other molecules could help elucidate structure-activity relationships by locking the molecule into a specific conformation. acs.org
The primary amine on the cyclobutane ring provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or solid supports. This could enable the use of 1-(3-aminocyclobutyl)piperidin-2-one derivatives as building blocks for creating chemical probes to investigate biological processes without making any claims about their efficacy.
Challenges in Accessing Specific Ring Stereoisomers
A significant hurdle in the study and application of 1-(3-aminocyclobutyl)piperidin-2-one will be the selective synthesis and separation of its various stereoisomers. The presence of multiple chiral centers gives rise to a number of diastereomers and enantiomers. Developing synthetic methods that provide access to each of these isomers in a pure form is a considerable challenge. doi.org
The separation of enantiomers, in particular, often requires specialized techniques such as chiral chromatography, which can be costly and time-consuming. nih.gov Future research will need to address these challenges, either through the development of highly stereoselective syntheses that produce a single isomer or through the innovation of more efficient separation techniques. The ability to access specific stereoisomers is crucial for understanding how the three-dimensional structure of the molecule influences its properties and potential applications.
Opportunities in Materials Science or Supramolecular Assembly Applications
The unique structural features of 1-(3-aminocyclobutyl)piperidin-2-one suggest potential applications in materials science and supramolecular chemistry. Cyclobutane derivatives have been explored for the creation of stress-responsive polymers and in supramolecular assemblies. lifechemicals.com The rigidity of the cyclobutane ring, combined with the hydrogen bonding capabilities of the amine and lactam functionalities, could be exploited to design novel materials with interesting properties.
For instance, the molecule could serve as a monomer for the synthesis of novel polyamides or as a building block for the construction of self-assembling supramolecular structures. The ability to control the stereochemistry of the molecule could allow for the fine-tuning of the properties of these materials. Investigating the polymerization and self-assembly behavior of this compound and its derivatives could open up new frontiers in the development of functional materials. Cyclobutane-based polymers, for example, are of interest for developing sustainable materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
